molecular formula C17H17FN2O2 B5698854 N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-3-methylbenzamide

N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-3-methylbenzamide

Cat. No. B5698854
M. Wt: 300.33 g/mol
InChI Key: CHWUZEFUIQORPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-3-methylbenzamide, also known as FMISO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medical imaging and cancer treatment. FMISO is a radiopharmaceutical that can be used in positron emission tomography (PET) scans to detect hypoxia, a condition where there is a lack of oxygen supply in tissues.

Mechanism of Action

N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-3-methylbenzamide is a radiopharmaceutical that contains a positron-emitting isotope, fluorine-18. When administered, this compound is taken up by cells in the body, including tumor cells, where it undergoes a chemical reaction that results in the formation of a stable complex. The complex is then detected by PET scans, which provide information on the distribution and intensity of hypoxia in tissues.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and is generally well-tolerated by patients. However, as with any radiopharmaceutical, there is a risk of radiation exposure, which must be carefully managed. This compound is rapidly eliminated from the body, with the majority of the radioactivity being excreted through the urine.

Advantages and Limitations for Lab Experiments

N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-3-methylbenzamide PET scans offer several advantages over other imaging modalities, such as computed tomography (CT) and magnetic resonance imaging (MRI). PET scans provide functional information on the metabolic activity of tissues, which can be used to differentiate between benign and malignant lesions. Additionally, this compound PET scans can detect hypoxia in tissues, which is not possible with other imaging modalities. However, this compound PET scans are expensive and require specialized equipment and expertise. Furthermore, the interpretation of this compound PET scans can be challenging, and there is a need for standardized protocols and criteria.

Future Directions

N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-3-methylbenzamide has shown great promise in medical imaging and cancer treatment, and there are several areas of future research that warrant further investigation. One area of interest is the development of new radiopharmaceuticals that can target specific molecular pathways involved in hypoxia. Another area of interest is the use of this compound PET scans in combination with other imaging modalities, such as CT and MRI, to improve diagnostic accuracy. Finally, there is a need for large-scale clinical trials to evaluate the efficacy of this compound in cancer treatment and to establish standardized protocols for its use.

Synthesis Methods

The synthesis of N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-3-methylbenzamide involves the reaction of 3-methylbenzoyl chloride with N-(2-aminoethyl)-5-fluoro-2-methylaniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-oxoethyl isocyanate to yield this compound. This process is typically carried out under anhydrous conditions and requires specialized equipment and expertise.

Scientific Research Applications

N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-3-methylbenzamide has been extensively studied for its potential applications in medical imaging and cancer treatment. PET scans using this compound can detect hypoxia in various tissues, including tumors. Hypoxia is a common feature of solid tumors and is associated with poor prognosis and resistance to therapy. By detecting hypoxia, this compound PET scans can help in the diagnosis and staging of cancer, as well as in the evaluation of treatment response.

properties

IUPAC Name

N-[2-(5-fluoro-2-methylanilino)-2-oxoethyl]-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O2/c1-11-4-3-5-13(8-11)17(22)19-10-16(21)20-15-9-14(18)7-6-12(15)2/h3-9H,10H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWUZEFUIQORPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC(=O)NC2=C(C=CC(=C2)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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